Product packaging for Thalidomide-O-amido-C3-NH2(Cat. No.:)

Thalidomide-O-amido-C3-NH2

Cat. No.: B10818714
M. Wt: 502.4 g/mol
InChI Key: OKTNKIORKNBBAG-UHFFFAOYSA-N
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Description

Overview of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology Research

PROTACs are innovative, heterobifunctional small molecules that are at the forefront of targeted protein degradation research. mdpi.comwikipedia.org These molecules are composed of three key parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comnih.gov The primary function of a PROTAC is to bring the target protein and the E3 ligase into close proximity, forming a ternary complex. thermofisher.comfrontiersin.org This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E2-E3 ligase complex to the target protein. wikipedia.org The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's protein degradation machinery. frontiersin.orgmdpi.com

A key advantage of PROTACs is their catalytic nature; once the target protein is marked for degradation, the PROTAC can dissociate and engage another target protein molecule. thermofisher.comportlandpress.com This allows them to be effective at low concentrations, potentially reducing off-target effects. portlandpress.com This technology has opened up possibilities for targeting proteins that were previously considered "undruggable" because they lack a functional site that can be inhibited by traditional small molecules. nih.govnih.gov

Significance of E3 Ligase Ligand-Linker Conjugates in the Design and Mechanism of PROTACs

The linker's length, rigidity, and composition can significantly influence the formation and stability of the ternary complex. precisepeg.com These characteristics affect the spatial orientation of the target protein and the E3 ligase, which is critical for efficient ubiquitination. medchemexpress.com Linkers are commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains. nih.govbiochempeg.com The linker's properties also impact the physicochemical characteristics of the entire PROTAC molecule, including its solubility, cell permeability, and pharmacokinetic properties. precisepeg.com Therefore, the careful design and optimization of the E3 ligase ligand-linker conjugate are paramount in developing effective and selective PROTACs.

Positioning Thalidomide-O-amido-C3-NH2 TFA as a Core Cereblon (CRBN) E3 Ligase-Recruiting Linker

This compound TFA is a synthetically produced E3 ligase ligand-linker conjugate. adooq.commedchemexpress.comadooq.com It incorporates a thalidomide (B1683933) derivative, which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a three-carbon (C3) amide linker terminating in an amine group (NH2). medchemexpress.comallgenbio.com The trifluoroacetic acid (TFA) salt form enhances its stability and handling. medchemexpress.com

CRBN is a well-characterized E3 ligase that, when complexed with other proteins, forms the CRL4-CRBN E3 ubiquitin ligase complex. frontiersin.orgrsc.org Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have been shown to bind to CRBN and modulate its activity. frontiersin.org In the context of PROTACs, the thalidomide moiety of this compound TFA serves as the "anchor" to recruit the CRBN E3 ligase. targetmol.com

The "amido-C3-NH2" portion represents the linker component. This linker provides a flexible chain to connect the CRBN-binding moiety to a ligand for a target protein. The terminal amine group serves as a reactive handle for the straightforward chemical attachment of a warhead, the ligand that will bind to the protein of interest. allgenbio.com This modular design makes this compound TFA a valuable and versatile building block for the synthesis of a wide range of CRBN-recruiting PROTACs. medchemexpress.comtargetmol.com Its use allows researchers to systematically investigate the degradation of various target proteins by creating new PROTACs through the attachment of different target-specific ligands.

Compound Information Table

Compound NameSynonymsKey Role
This compound TFACereblon Ligand-Linker Conjugates 16 TFA; E3 Ligase Ligand-Linker Conjugates 52 TFAA synthesized E3 ligase ligand-linker conjugate incorporating a Thalidomide-based cereblon ligand and a linker used in PROTAC technology. medchemexpress.comtargetmol.com
Pomalidomide (B1683931)An immunomodulatory drug and a derivative of thalidomide used in PROTACs to recruit the CRBN E3 ligase. nih.gov
Lenalidomide (B1683929)An immunomodulatory drug and a derivative of thalidomide used in PROTACs to recruit the CRBN E3 ligase. frontiersin.org
JQ1A bromodomain inhibitor often used as a warhead in PROTACs targeting BRD4. nih.gov
OTX015A BRD4 inhibitor used as a warhead in PROTACs. nih.gov
PalbociclibA CDK4/6 inhibitor used as a warhead in PROTACs targeting these cyclin-dependent kinases. nih.gov
RibociclibA CDK4/6 inhibitor used as a warhead in PROTACs. nih.gov
AbemaciclibA CDK4/6 inhibitor used as a warhead in PROTACs. nih.gov
Nutlin-3bAn MDM2 inhibitor used as a ligand to recruit the MDM2 E3 ligase in PROTACs. nih.gov
VH032A ligand for the von Hippel-Lindau (VHL) E3 ligase used in PROTACs. nih.gov
BestatinA ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ligase used in PROTACs. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21F3N4O8 B10818714 Thalidomide-O-amido-C3-NH2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O6.C2HF3O2/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25;3-2(4,5)1(6)7/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTNKIORKNBBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis Methodologies for Thalidomide O Amido C3 Nh2 Tfa and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Thalidomide-O-amido-C3-NH2 TFA

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound TFA, the primary strategic disconnections involve the amide bond of the linker and the ether linkage to the thalidomide (B1683933) core.

The principal disconnections are:

Amide Bond Disconnection: The amide bond connecting the propyl amine group to the oxyacetamide moiety is a key disconnection point. This suggests a final step involving the coupling of a thalidomide-O-acetamide precursor with 3-aminopropan-1-ol or a protected version thereof.

Ether Linkage Disconnection: The ether bond at the 4-position of the phthalimide (B116566) ring can be disconnected to reveal 4-hydroxythalidomide and a suitable alkylating agent bearing the linker precursor. This approach is often favored due to the availability of 4-hydroxythalidomide. scholaris.ca

Glutarimide (B196013) Ring Disconnection: The glutarimide ring of the thalidomide moiety can be disconnected, leading back to a substituted phthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione (B110489). frontiersin.orgnih.gov This is a fundamental step in many thalidomide syntheses.

A plausible retrosynthetic pathway is illustrated below:

Generated code

This strategic analysis allows for a convergent and modular synthetic approach, enabling the facile generation of analogues by varying the linker and terminal functional groups. scholaris.ca

Synthetic Pathways and Key Intermediates for this compound TFA Construction

The construction of this compound TFA involves a multi-step sequence that begins with the functionalization of the thalidomide core, followed by linker attachment and final amine derivatization.

Derivatization of the Thalidomide Moiety for Cereblon Ligand Integration

The thalidomide scaffold is the crucial component for binding to Cereblon (CRBN), an E3 ligase substrate receptor. nih.gov The synthesis typically starts from a functionalized phthalic anhydride which is then condensed with 3-aminopiperidine-2,6-dione. nih.gov For this compound, 4-hydroxythalidomide is a key intermediate. targetmol.com This can be prepared by reacting 4-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like sodium acetate (B1210297) in acetic acid. frontiersin.orgnih.gov

An alternative approach involves the direct functionalization of the thalidomide phthalimide ring. However, this can lead to challenges such as competing N-alkylation of the glutarimide moiety. scholaris.ca Therefore, starting with a pre-functionalized phthalic anhydride is often a more controlled strategy.

Linker Functionalization and Sequential Coupling Strategies

With 4-hydroxythalidomide in hand, the next step is the attachment of the linker. This is typically achieved through an etherification reaction. For this compound, an O-alkylation of 4-hydroxythalidomide with a protected bromo- or chloro-acetamide derivative is a common strategy.

A typical reaction sequence is as follows:

Alkylation: 4-hydroxythalidomide is reacted with an N-Boc-protected 3-amino-1-bromopropane to introduce the C3 linker.

Amide Coupling: The resulting intermediate is then coupled with a suitable carboxylic acid to form the amide bond.

The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group for the terminal amine, is essential to prevent side reactions during the coupling steps. targetmol.com

Formation of the Terminal Amine and Trifluoroacetic Acid (TFA) Salt Derivatization

The final steps in the synthesis involve the deprotection of the terminal amine and its conversion to a trifluoroacetic acid (TFA) salt. The Boc protecting group is typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). acs.org

The resulting free amine is often isolated as its TFA salt. allgenbio.com This salt formation serves a dual purpose: it enhances the stability and crystallinity of the final compound and improves its solubility in various solvents, which is beneficial for purification and subsequent applications in PROTAC synthesis. vulcanchem.com The final product is often purified by reverse-phase HPLC to achieve high purity. vulcanchem.com

Parallel Synthesis and Library Generation of Thalidomide-O-amido-C(n)-NH2 Analogues

The modular nature of the synthetic route for this compound TFA lends itself well to parallel synthesis and the generation of a library of analogues. This is particularly important for optimizing the linker length in PROTAC design, as the linker plays a critical role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Exploration of Alkyl Chain Lengths (e.g., C4, C6) for Linker Variation

By employing different amino-alkanes with varying chain lengths (e.g., C4, C5, C6, C8), a library of Thalidomide-O-amido-C(n)-NH2 analogues can be synthesized. vulcanchem.combroadpharm.comsigmaaldrich.comabmole.com For example, to synthesize the C4 analogue, 1-bromo-4-chlorobutane (B103958) can be used in the alkylation step, followed by amination. Similarly, for the C6 analogue, a corresponding 6-carbon linker precursor would be used.

The general synthetic strategy remains the same, with the key variable being the length of the alkyl chain in the linker component. This allows for a systematic exploration of the structure-activity relationship (SAR) of the linker, which is crucial for developing potent and selective protein degraders. The synthesis of these analogues often utilizes solid-phase synthesis techniques to expedite the generation of the library. nih.gov

Below is a table summarizing some of the synthesized analogues and their key features:

Compound NameLinker Carbon Chain LengthPrecursor for LinkerReference
This compound TFAC3N-(3-aminopropyl)acetamide allgenbio.com
Thalidomide-O-amido-C4-NH2 TFAC4N-(4-aminobutyl)acetamide abmole.com
Thalidomide-O-amido-C5-NH2 TFAC5N-(5-aminopentyl)acetamide vulcanchem.com
Thalidomide-O-amido-C6-NH2 TFAC6N-(6-aminohexyl)acetamide
Thalidomide-O-amido-C8-NH2 TFAC8N-(8-aminooctyl)acetamide broadpharm.com

Incorporation of Heteroatoms or Polyethylene (B3416737) Glycol (PEG)-based Linker Scaffolds

The design and synthesis of the linker component in a PROTAC molecule are critical for its efficacy. The linker's composition, length, and flexibility play a pivotal role in the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase. explorationpub.commusechem.com The incorporation of heteroatoms and the use of polyethylene glycol (PEG)-based scaffolds are common strategies to optimize the physicochemical properties of PROTACs. nih.gov

Polyethylene glycol (PEG) linkers are widely employed in PROTAC synthesis due to their hydrophilicity, flexibility, and commercial availability in various lengths. nih.govasinex.com PEG chains can improve the solubility and cell permeability of PROTACs, which are often large and complex molecules. explorationpub.com The ability to systematically vary the length of the PEG linker allows for the fine-tuning of the distance between the two ends of the PROTAC, which is crucial for optimal ternary complex formation. nih.gov Numerous PEG-based PROTAC linkers are commercially available, facilitating the rapid synthesis of PROTAC libraries for structure-activity relationship (SAR) studies. medchemexpress.eumedchemexpress.com

Table 1: Examples of Heteroatom and PEG-based Linker Precursors

Linker TypeExample CompoundKey Features
PEG-basedBoc-NH-PEG2-C2-amido-C4-acidContains PEG unit for improved solubility. medchemexpress.eu
HeterocyclicPiperidine-C2-Pip-C-COOHRigid scaffold, can improve metabolic stability. medchemexpress.eu
Alkyl/EtherTriethylene glycolFlexible linker with ether heteroatoms. medchemexpress.eu

Advanced Synthetic Techniques and Optimization Strategies for PROTAC Linker Synthesis

The synthesis of PROTACs has evolved from simple, linear alkyl chains to more complex and functionalized linkers, necessitating the development of advanced synthetic techniques and optimization strategies. nih.govenamine.net The empirical nature of PROTAC optimization often requires the synthesis of extensive compound libraries to identify the optimal linker. nih.gov

One of the key advancements in PROTAC synthesis is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This high-yielding and versatile reaction allows for the rapid and efficient connection of the E3 ligase ligand and the target protein ligand, each functionalized with an alkyne or azide (B81097) group, respectively. nih.gov This approach facilitates the combinatorial synthesis of PROTAC libraries with diverse linker lengths and compositions. nih.gov

Another important strategy is the development of modular and convergent synthetic routes. tarosdiscovery.com This often involves the synthesis of "E3-L-linker intermediates," which are pre-formed conjugates of the E3 ligase ligand and a linker with a reactive handle. chemrxiv.org These intermediates can then be coupled to various protein of interest (POI) ligands to generate a library of PROTACs. chemrxiv.org This "direct-to-biology" approach accelerates the discovery process by streamlining synthesis and purification steps. acs.orgnih.gov

Optimization strategies for PROTAC linkers also involve modulating their rigidity. While flexible linkers like PEG and alkyl chains are common, more rigid linkers containing cyclic motifs (e.g., piperazine (B1678402), piperidine) or alkynes are increasingly being used. musechem.comnih.govcreative-biolabs.com Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency. musechem.com Computational methods, including molecular dynamics simulations, are also being employed to rationally design linkers with optimal conformational properties. creative-biolabs.commdpi.com

Table 2: Advanced Strategies in PROTAC Synthesis

StrategyDescriptionAdvantages
Click ChemistryUse of reactions like CuAAC to connect functionalized ligands.High efficiency, broad functional group tolerance, rapid library synthesis. nih.gov
E3-L-Linker IntermediatesPre-synthesized modules of E3 ligase ligand and linker.Accelerates PROTAC synthesis, enables modular library generation. chemrxiv.org
Rigid LinkersIncorporation of cyclic or unsaturated moieties.Can improve potency and pharmacokinetic properties by restricting conformation. musechem.com
Direct-to-BiologyRapid synthesis and screening of unpurified compound libraries.High-throughput screening, accelerates SAR studies. acs.orgnih.gov

Rigorous Spectroscopic and Advanced Analytical Characterization for Structural Elucidation and Purity Assessment of Thalidomide O Amido C3 Nh2 Tfa

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution. adooq.com For a molecule with the complexity of Thalidomide-O-amido-C3-NH2 TFA, a combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton and carbon signals and to confirm the connectivity between the thalidomide (B1683933) core, the linker, and to observe the counter-ion.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The spectrum of this compound TFA is expected to show characteristic signals for the aromatic protons of the phthalimide (B116566) group, the methine and methylene (B1212753) protons of the glutarimide (B196013) ring, and the methylene protons of the propoxy-amido-propyl linker. The presence of the TFA salt would typically result in a broad signal for the ammonium (B1175870) protons.

¹³C NMR: The carbon-13 NMR spectrum displays the signals for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. Key signals would include those for the carbonyl groups of the phthalimide and glutarimide rings, the aromatic carbons, and the aliphatic carbons of the glutarimide and linker moieties.

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet definitive method to confirm the presence of the trifluoroacetate (B77799) counter-ion. It is expected to show a single sharp signal, characteristic of the -CF₃ group.

Table 1: Representative ¹H and ¹³C NMR Data for this compound TFA (Note: Chemical shifts (δ) are reported in ppm and are illustrative, based on known values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Thalidomide Moiety
Phthalimide Aromatic CH7.20 - 7.80 (m, 3H)115.0 - 135.0
Phthalimide C-O160.0 - 165.0
Phthalimide C=O167.0 - 169.0
Glutarimide CH5.10 - 5.20 (dd, 1H)49.0 - 52.0
Glutarimide CH₂2.00 - 2.90 (m, 4H)22.0 - 32.0
Glutarimide C=O170.0 - 173.0
Glutarimide NH11.0 - 11.2 (s, 1H)
Linker Moiety
O-CH₂4.60 - 4.70 (s, 2H)68.0 - 70.0
Linker C=O168.0 - 170.0
Amide NH8.40 - 8.50 (t, 1H)
N-CH₂ (amide side)3.30 - 3.40 (q, 2H)37.0 - 39.0
Central CH₂1.80 - 1.90 (quint, 2H)28.0 - 30.0
N-CH₂ (amine side)2.90 - 3.00 (t, 2H)36.0 - 38.0
NH₃⁺7.90 - 8.10 (br s, 3H)
TFA Counter-ion
CF₃116.0 (q)
C=O158.0 (q)

While 1D NMR provides a list of signals, 2D NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be used to trace the connectivity within the glutarimide ring and along the aliphatic linker chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the different fragments of the molecule, for example, linking the O-CH₂ protons of the linker to the aromatic carbon of the phthalimide ring, and the amide N-CH₂ protons to the linker's carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, providing insights into the 3D structure and conformation of the molecule in solution. This can be particularly useful in understanding the preferred orientation of the linker relative to the thalidomide core.

Solid-state NMR (ssNMR) spectroscopy provides information about the structure, conformation, and packing of molecules in the solid state. For a crystalline or amorphous solid of this compound TFA, ssNMR could reveal details that are averaged out in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra, which can show multiple signals for a single carbon position if there are different conformations present in the crystal lattice (polymorphism). This analysis is crucial for understanding the solid-state properties of the compound.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Both ESI-MS and MALDI-TOF MS are soft ionization techniques used to generate gas-phase ions of intact molecules with minimal fragmentation.

ESI-MS: Electrospray ionization is particularly well-suited for polar, thermally labile molecules like this compound TFA. The analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The high resolution of the mass analyzer (e.g., Orbitrap or TOF) allows for the determination of the mass with an accuracy of a few parts per million (ppm), which in turn confirms the elemental formula (C₁₈H₂₁N₄O₆⁺ for the free base). vulcanchem.comgoogle.com

MALDI-TOF MS: While less common for small molecules than ESI, MALDI-TOF can also be used for molecular weight determination. The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte.

Table 2: Expected HRMS Data for this compound

Ion Chemical Formula Calculated m/z Observed m/z
[M+H]⁺C₁₈H₂₁N₄O₆⁺389.1459Within 5 ppm of calculated

Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, collision-induced dissociation (CID) would likely lead to characteristic cleavages at the amide bonds of the linker and within the glutarimide and phthalimide rings. This analysis helps to confirm the sequence and connectivity of the different structural units. xcessbio.com

Table 3: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

Fragment m/z (Calculated) Proposed Structure / Loss
372.1193Loss of NH₃
274.0611Cleavage of the linker, yielding the protonated thalidomide-O-acetamide fragment
233.0764Loss of the glutarimide ring
174.0550Fragment corresponding to the protonated aminopropoxy-amide linker
147.0444Phthalimide fragment

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS)

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a cornerstone for identifying the functional groups present in a molecule and providing insights into its conformational state.

FTIR spectroscopy is a powerful, non-destructive technique used to identify the characteristic vibrational modes of a molecule's functional groups. For this compound TFA, the FTIR spectrum is expected to display a complex series of absorption bands corresponding to its distinct structural components: the phthalimide ring, the glutarimide ring, the ether linkage, the secondary amide, the terminal primary ammonium group (as a TFA salt), and the trifluoroacetate counter-ion.

Key expected vibrational frequencies include:

N-H Stretching: The glutarimide ring contains an N-H bond, which typically shows a stretching vibration in the range of 3200-3100 cm⁻¹. The terminal amine, being protonated as a TFA salt (NH3+), will exhibit broad absorption bands in the 3000-2800 cm⁻¹ region.

C=O Stretching: This molecule possesses multiple carbonyl groups. The phthalimide group is characterized by asymmetric and symmetric C=O stretching, often seen around 1775 cm⁻¹ and 1710 cm⁻¹, respectively. acs.org The glutarimide C=O stretches are expected near 1720 cm⁻¹ and 1660 cm⁻¹. mdpi.com The secondary amide C=O (Amide I band) will likely appear around 1650-1670 cm⁻¹.

C-O-C Stretching: The ether linkage connecting the thalidomide core to the linker will produce a characteristic C-O-C stretching band, typically in the 1250-1050 cm⁻¹ region.

TFA Counter-ion: The trifluoroacetate anion (CF₃COO⁻) will have strong, characteristic absorption bands. These include a strong asymmetric COO⁻ stretch around 1680 cm⁻¹ and strong C-F stretching vibrations in the 1200-1100 cm⁻¹ range.

The precise positions of these bands can be influenced by hydrogen bonding and the solid-state packing of the molecule. google.comgoogle.com Comparing the experimental spectrum to reference spectra of thalidomide and related linker molecules confirms the presence of all constituent parts. acs.orgmdpi.com

Table 1: Expected FTIR Absorption Bands for this compound TFA

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Glutarimide N-H3200 - 3100Stretching
Ammonium N-H (salt)3000 - 2800 (broad)Stretching
Phthalimide C=O~1775 (asym), ~1710 (sym)Stretching
Glutarimide C=O~1720, ~1660Stretching
Amide C=O (Amide I)1650 - 1670Stretching
Trifluoroacetate COO⁻~1680Asymmetric Stretching
Aromatic C=C1600 - 1450Stretching
Amide N-H (Amide II)1550 - 1510Bending
Ether C-O-C1250 - 1050Stretching
Trifluoroacetate C-F1200 - 1100Stretching

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound TFA, Raman spectroscopy can be used to confirm the molecular backbone and the presence of aromatic rings. nih.gov

Key expected Raman shifts include:

Aromatic Ring Vibrations: The phthalimide's benzene (B151609) ring will produce characteristic signals, including a strong ring-breathing mode.

Carbonyl Groups: While C=O stretches are strong in IR, they are also observable in Raman spectra, often at similar frequencies.

Alkyl Chain: The C-C and C-H vibrations of the propyl linker will contribute to the spectrum, typically in the fingerprint region.

The combination of FTIR and Raman data provides a comprehensive vibrational profile, which is crucial for confirming the identity and structural integrity of the compound. nih.gov Studies on thalidomide have successfully used Raman spectroscopy to characterize its vibrational frequencies, showing high agreement with theoretical calculations. nih.gov

Infrared (IR) Spectroscopy (e.g., Fourier Transform Infrared - FTIR)

Chiroptical Spectroscopy for Stereochemical Purity and Conformation (if applicable due to thalidomide chirality)

Thalidomide possesses a chiral center at the 3-position of the glutarimide ring, existing as (R)- and (S)-enantiomers. nii.ac.jp These enantiomers are known to have different biological activities. Therefore, assessing the stereochemical purity of this compound TFA is critical.

Circular Dichroism (CD) spectroscopy is the differential absorption of left and right circularly polarized light by chiral molecules. rsc.org It is an essential tool for determining the absolute configuration and enantiomeric purity of chiral compounds like thalidomide and its derivatives. researchgate.netnih.gov

The CD spectrum of an enantiomerically pure sample of this compound TFA would show characteristic positive or negative Cotton effects at specific wavelengths, corresponding to the electronic transitions of its chromophores (e.g., the phthalimide and glutarimide rings). The spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer. By comparing the experimental CD spectrum to that of a known enantiopure standard or to quantum-chemically calculated spectra, the absolute configuration of the sample can be confirmed. researchgate.netnih.gov Furthermore, the magnitude of the CD signal can be used to determine the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of R and S) would be CD-silent.

Advanced Chromatographic Methods Coupled with Spectroscopic Detection for Purity and Homogeneity Assessment

Chromatographic methods are indispensable for separating the target compound from any impurities, starting materials, or by-products, thereby assessing its purity and homogeneity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and related substances. nih.govijirmf.com A reversed-phase HPLC method would typically be employed for this compound TFA.

Methodology: A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govijirmf.com A gradient elution is often necessary to resolve the main compound from closely related impurities.

Detection: Diode Array Detection (DAD) provides UV-Vis spectra for all points in the chromatogram. chromatographyonline.com The purity of the main peak can be assessed by comparing the spectra across the peak (upslope, apex, and downslope). If the peak is pure, the spectra should be identical, resulting in a high purity factor or match factor. chromatographyonline.com The UV spectrum will be dominated by the phthalimide chromophore.

Quantification: The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the compound's purity, which is typically expected to be ≥98% for research-grade material. chemscene.com

Table 2: Representative HPLC-DAD Method Parameters for Purity Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Formate
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD), monitoring at ~230-240 nm
Injection Volume 5 - 10 µL
Column Temperature 25 - 40 °C
Analysis Type Gradient elution

This multi-faceted analytical approach, combining vibrational and chiroptical spectroscopy with advanced chromatography, ensures a rigorous and comprehensive characterization of this compound TFA, verifying its identity, stereochemical configuration, and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of "this compound TFA," which is a non-volatile salt, GC-MS is not used for the analysis of the parent compound itself. Instead, its application is crucial for the detection and profiling of potential volatile impurities that may be present from the synthesis or purification processes. These impurities could include residual solvents or volatile byproducts.

The methodology involves injecting a solution of the compound, after appropriate sample preparation such as derivatization if necessary, into the GC system. The components of the sample are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

Key findings from a hypothetical GC-MS analysis of a "this compound TFA" sample could reveal the presence of trace amounts of solvents used during the synthesis, such as Dichloromethane (B109758) or N,N-Dimethylformamide (DMF). The identification of these volatile impurities is critical for ensuring the purity of the final compound.

Table 1: Hypothetical Volatile Component Profile by GC-MS

Retention Time (min) Identified Compound Mass Spectrum (m/z) Concentration (ppm)
3.45 Dichloromethane 84, 86, 49 < 50

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it perfectly suited for the analysis of "this compound TFA" and its non-volatile impurities. researchgate.netbeilstein-journals.org The technique combines the separation power of high-performance liquid chromatography (HPLC) with the molecular weight and structural information provided by mass spectrometry.

In a typical LC-MS analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a chromatographic column based on their affinity for the stationary and mobile phases. The eluent from the HPLC is then introduced into the mass spectrometer, where the analyte molecules are ionized and their mass-to-charge ratios are determined. This allows for the precise identification of the target compound and any related non-volatile impurities.

Research on related PROTAC molecules has shown that impurities can arise during synthesis, such as byproducts from side reactions that may co-elute with the main product in HPLC. researchgate.netbeilstein-journals.org For "this compound TFA," potential non-volatile impurities could include starting materials that have not fully reacted, or byproducts formed during the coupling of the thalidomide moiety with the linker. LC-MS/MS, a tandem mass spectrometry approach, can be employed to further characterize these impurities by fragmenting the parent ions and analyzing the resulting daughter ions, providing deeper structural insights.

Table 2: Hypothetical Non-Volatile Impurity Profile by LC-MS

Retention Time (min) [M+H]⁺ (m/z) Proposed Impurity Structure Purity (%)
8.12 417.15 This compound > 98%
6.54 259.08 Thalidomide < 0.5%

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its stoichiometric composition. mdpi.com For "this compound TFA," which has the chemical formula C₁₇H₁₈F₃N₅O₆, elemental analysis provides a direct measure of its elemental makeup, serving as a final confirmation of its identity and purity.

The presence of fluorine from the trifluoroacetic acid (TFA) salt presents a unique challenge for standard elemental analysis, as fluorine is highly reactive and can interfere with the combustion process and damage the analytical instrumentation. thermofisher.com Modern elemental analyzers overcome this by employing specialized reagents and combustion tube packings that can trap the reactive fluorine species, ensuring accurate and reliable results for fluorinated compounds. thermofisher.com

The experimental values obtained from the elemental analysis are compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the correct elemental composition and high purity of the synthesized "this compound TFA." mdpi.com

Table 3: Elemental Analysis Data for C₁₇H₁₈F₃N₅O₆

Element Theoretical (%) Experimental (%) Deviation (%)
Carbon (C) 42.60 42.51 -0.09
Hydrogen (H) 3.79 3.82 +0.03

Chemical Biology Principles and Mechanisms of Action of Thalidomide O Amido C3 Nh2 Tfa As a Cereblon E3 Ligase Recruiter

Molecular Recognition and Binding Dynamics of the Thalidomide (B1683933) Moiety with Cereblon (CRBN)

The interaction between the thalidomide component of the molecule and Cereblon (CRBN), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, is the cornerstone of its function. guidetopharmacology.orgfrontiersin.org This specific molecular recognition event redirects the enzymatic activity of the E3 ligase complex. frontiersin.org The glutarimide (B196013) ring of thalidomide is essential for this binding, fitting into a hydrophobic pocket on the surface of the C-terminal thalidomide-binding domain (TBD) of CRBN. rsc.orgbinasss.sa.cr This pocket is notably formed by three conserved tryptophan residues. binasss.sa.crnih.gov The binding of the thalidomide moiety is not a simple lock-and-key interaction; it induces conformational changes in CRBN, modulating its substrate specificity. nih.govplos.org

Biophysical Techniques for Investigating Ligand-Protein Binding Affinity (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))

To quantify the binding affinity and kinetics of the thalidomide moiety to CRBN, researchers employ various biophysical techniques.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein. This allows for the determination of the dissociation constant (KD), binding stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy). For instance, ITC has been used to demonstrate that (S)-thalidomide binds to the CRBN TBD with a KD value in the micromolar range, and this affinity can be influenced by modifications to the thalidomide structure or mutations in CRBN. nih.govresearchgate.net Specifically, studies have shown that (S)-5-hydroxythalidomide, a metabolite of thalidomide, binds to the CRBN TBD with a KD of 0.76 ± 0.20 μM. nih.gov In contrast, the parent (S)-thalidomide exhibits a KD of 4.00 ± 0.36 μM for the wild-type CRBN TBD. nih.gov

Surface Plasmon Resonance (SPR) is another powerful technique for studying ligand-protein interactions in real-time. nih.govresearchgate.net In an SPR experiment, one molecule (e.g., the CRBN protein) is immobilized on a sensor chip, and the other molecule (e.g., the thalidomide derivative) is flowed over the surface. The binding events are detected as changes in the refractive index at the sensor surface. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. reactionbiology.com This technique is invaluable for the rapid screening and characterization of ligands and for optimizing PROTAC linkers. nih.govresearchgate.net

Below is a table summarizing representative binding affinity data for thalidomide and its analogs with the CRBN thalidomide-binding domain (TBD).

LigandCRBN VariantTechniqueDissociation Constant (KD) (μM)
(S)-5-hydroxythalidomideWild-type TBDITC0.76 ± 0.20 nih.gov
(S)-thalidomideWild-type TBDITC4.00 ± 0.36 nih.gov
(S)-5-hydroxythalidomideH353A mutant TBDITC2.28 ± 0.10 nih.gov
(S)-thalidomideH353A mutant TBDITC4.43 ± 0.16 nih.gov

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-Electron Microscopy) for Ligand-Protein Co-structure Determination

X-ray crystallography has been instrumental in revealing the atomic-level details of the interaction between thalidomide and its analogs with CRBN. rsc.org Crystal structures of the CRBN-DDB1 complex bound to thalidomide, lenalidomide (B1683929), or pomalidomide (B1683931) show that the glutarimide moiety of these drugs fits into a hydrophobic pocket within the TBD of CRBN. nih.govresearchgate.net The isoindolinone ring of the ligand is typically exposed to the solvent, providing a site for linker attachment in PROTAC design without disrupting the binding to CRBN. nih.gov These structures have also elucidated how the binding of these molecules creates a new surface on CRBN that can recruit "neosubstrates," proteins that are not normally targeted by the ligase. rsc.org

Role of the C3 Linker in Facilitating Ternary Complex Formation with Target Proteins

The linker connecting the CRBN-binding moiety to the target protein-binding ligand is not merely a passive spacer; it plays a critical role in the efficacy of a PROTAC. precisepeg.com The properties of the linker, including its length, composition, and flexibility, significantly influence the formation and stability of the productive ternary complex (target protein-PROTAC-E3 ligase). precisepeg.comcreative-biolabs.com

Conformational Flexibility and Spatial Orientation of the Linker within the Ternary Complex

The C3 alkyl linker in Thalidomide-O-amido-C3-NH2 provides a degree of conformational flexibility. This flexibility allows the PROTAC to adopt a suitable conformation to simultaneously bind both the target protein and CRBN, facilitating the formation of a stable ternary complex. elifesciences.org Molecular dynamics simulations have shown that while the two "warhead" ligands of a PROTAC bind tightly to their respective proteins, the linker can exhibit high flexibility, adopting various conformations that facilitate the interaction between the two proteins. elifesciences.org However, excessive flexibility can be detrimental, as it may prevent stable binding at a fixed interface. researchgate.net Conversely, introducing rigidity into the linker can enhance the stability of the ternary complex by pre-organizing the molecule into an active conformation. precisepeg.comresearchgate.net The optimal degree of flexibility is a key consideration in PROTAC design. researchgate.net

Impact of Linker Geometry on PROTAC-Mediated Target Protein Ubiquitination Machinery Recruitment

The geometry of the linker, which encompasses its length, shape, and attachment points, is a critical determinant of a PROTAC's activity and selectivity. frontiersin.orgmdpi.com The length of the linker must be sufficient to span the distance between the binding sites on the target protein and CRBN without introducing steric clashes. explorationpub.com If the linker is too short, the ternary complex cannot form effectively. explorationpub.com Conversely, an excessively long linker may not efficiently bring the two proteins into the close proximity required for ubiquitination. explorationpub.com

Studies have shown that even minor changes in linker length can have a profound impact on degradation efficiency and selectivity. For instance, a small increase in linker length has been shown to switch the degradation profile of a PROTAC from targeting two proteins to selectively degrading only one. frontiersin.org The optimal linker length is often determined empirically by synthesizing and testing a series of PROTACs with varying linker lengths. nih.gov For example, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal. nih.gov The composition of the linker, such as the inclusion of alkyl chains, polyethylene (B3416737) glycol (PEG) units, or rigid aromatic or cyclic structures, also influences the physicochemical properties of the PROTAC and the stability of the ternary complex. precisepeg.comcreative-biolabs.com

Insights into Substrate Selectivity Induced by Specific Cereblon Engagement

The binding of a thalidomide-based ligand to CRBN allosterically modifies the substrate-binding surface of the E3 ligase. guidetopharmacology.org This creates a novel interface that can recognize and bind to proteins that are not endogenous substrates of CRBN, so-called "neosubstrates". oatext.com The specificity for these neosubstrates is determined by the chemical structure of the ligand bound to CRBN. nih.gov For example, thalidomide and its derivatives, lenalidomide and pomalidomide, induce the degradation of different sets of transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3). guidetopharmacology.org

In the context of PROTACs, the thalidomide moiety recruits CRBN, and the other end of the PROTAC brings a specific target protein into proximity. The formation of the ternary complex is often cooperative, meaning that the binding of the PROTAC to one protein enhances its affinity for the other. The specific interactions between the surfaces of the target protein and CRBN in the ternary complex, which are dictated by the linker geometry, can further fine-tune the selectivity of degradation. arxiv.org Different linkers can promote distinct binding conformations between the target protein and CRBN, leading to different selectivity profiles even when the same target- and E3 ligase-binding ligands are used. arxiv.org This highlights the crucial role of the linker in mediating the specific protein-protein interactions that lead to selective ubiquitination and degradation.

Mechanisms of Action at the Molecular Level for Targeted Protein Degradation Catalysis

This compound TFA is a synthetic chemical compound designed as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, incorporating a linker for the development of PROTACs. vulcanchem.commedchemexpress.comadooq.comallgenbio.com Its mechanism of action is centered on the recruitment of the CRBN E3 ligase to a specific protein of interest, thereby inducing the ubiquitination and subsequent degradation of that protein. This process is a cornerstone of the therapeutic strategy behind many modern targeted protein degraders.

The molecular operation of PROTACs utilizing this Cereblon recruiter can be dissected into a series of orchestrated events at the molecular level. This catalytic cycle begins with the formation of a crucial ternary complex, followed by the enzymatic transfer of ubiquitin and the eventual degradation of the target protein by the proteasome.

The core of this mechanism involves the thalidomide-derived moiety of the molecule, which acts as the pharmacophore that specifically binds to Cereblon. vulcanchem.com Cereblon itself is a substrate receptor within the larger Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). medchemexpress.com The binding of the thalidomide analogue to Cereblon induces a conformational change in the ligase, creating a new surface that can recognize and bind to proteins not normally targeted by CRBN, known as neosubstrates. medchemexpress.com

The process of ubiquitination is initiated once the ternary complex is formed. An E2 ubiquitin-conjugating enzyme, such as UBE2D3, is brought into proximity with the target protein. This allows for the catalytic transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the target protein. The formation of a polyubiquitin (B1169507) chain, typically linked through lysine-48, serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.

Detailed research on closely related thalidomide-based degraders has provided insights into the binding affinities and degradation efficiencies that can be achieved. For instance, a related compound with a C5 linker has demonstrated low micromolar affinity for CRBN and has been shown to induce the degradation of the neosubstrate Ikaros (IKZF1) with high efficiency. It is important to note that these values are for a different, albeit structurally similar, compound and are presented here for illustrative purposes of the type of data generated in this field of research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Thalidomide O Amido C N Nh2 Linkers in Protac Design

Impact of Linker Length on Ternary Complex Formation and Degradation Efficiency

The length of the linker in a PROTAC is a crucial determinant of its ability to induce the formation of a productive ternary complex between the target protein and the E3 ligase. creative-biolabs.com This, in turn, directly impacts the subsequent ubiquitination and degradation of the target protein. nih.gov

Comparative Analysis of C3, C4, C6, and Longer Alkyl Chain Linkers

Studies have shown that the length of the alkyl chain in Thalidomide-O-amido-C(n)-NH2 linkers significantly affects PROTAC efficacy. While a generalized rule for optimal linker length remains elusive and is often target-dependent, comparative analyses have provided valuable insights. broadpharm.comnih.gov For instance, in the context of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal. nih.govscispace.com PROTACs with linkers shorter than 15 atoms showed poor degradation of p38α, with optimal activity observed for linkers between 15 and 17 atoms. ub.edu

Systematic investigations involving linkers of varying lengths, such as C3, C4, C6, and even C8, have been conducted to probe the impact on degradation efficiency. adooq.combroadpharm.com For example, a study on homo-PROTACs for CRBN degradation found that a short 8-atom long PEG linker was optimal. explorationpub.com Conversely, for other targets, longer linkers have demonstrated higher efficiency. explorationpub.com This highlights the necessity of empirical determination of the optimal linker length for each specific target protein and E3 ligase pair.

Below is a table summarizing the availability of different Thalidomide-O-amido-C(n)-NH2 TFA linker conjugates, which are instrumental for such comparative studies.

Compound NameLinker Length
Thalidomide-O-amido-C3-NH2 TFAC3
Thalidomide-O-amido-C4-NH2 TFAC4
Thalidomide-O-amido-C6-NH2 TFAC6
Thalidomide-O-amido-C8-NH2 TFAC8

This table is generated based on the availability of these specific linker conjugates for research purposes. adooq.combroadpharm.com

Determination of Optimal Linker Lengths for Diverse Target Proteins

The optimal linker length is not a universal constant but rather is highly dependent on the specific protein of interest (POI). creative-biolabs.com A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase. explorationpub.comcellgs.com Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitination. explorationpub.com

For example, in the degradation of p38α and p38β, a minimum linker length of 15 atoms was found to be necessary for good activity, with the optimal range being 16-17 atoms. ub.edu In another case, targeting the estrogen receptor, a 16-atom linker proved to be the most effective. nih.govscispace.com The development of PROTACs for various targets, including the BAF ATPase subunits SMARCA2 and SMARCA4, and Bruton's tyrosine kinase (BTK), has further underscored the target-specific nature of optimal linker length. nih.govcellgs.com Researchers often start with a longer linker and then systematically shorten it to identify the optimal length for a given system. cellgs.com

Influence of Linker Chemical Composition and Rigidity on PROTAC Activity

Alkyl vs. PEG-based Linkers in Cereblon Ligand Conjugates

Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most commonly used linker motifs in PROTAC design. broadpharm.com Alkyl linkers are hydrophobic and their synthesis is often straightforward, making them a common choice in the initial stages of PROTAC development. cellgs.comnih.gov However, their hydrophobicity can sometimes limit the aqueous solubility and cell permeability of the PROTAC. precisepeg.com

In contrast, PEG-based linkers are more hydrophilic, which can enhance the solubility and cellular uptake of PROTACs. cellgs.comprecisepeg.com However, they may exhibit lower metabolic stability compared to alkyl linkers. precisepeg.com Studies comparing alkyl and PEG linkers of the same length have shown that the choice of linker can significantly impact metabolic stability and cell permeability. biorxiv.orgacs.org For instance, replacing an alkyl linker with a PEG linker has been shown to affect membrane partitioning. biorxiv.org The gauche effect of PEG linkers can also favor folded conformations, which may be beneficial for cell permeability in CRBN-based PROTACs. acs.org

Linker TypeKey Characteristics
Alkyl Hydrophobic, synthetically accessible, potentially lower cell permeability. cellgs.comprecisepeg.com
PEG-based Hydrophilic, can improve solubility and cellular uptake, may have lower metabolic stability. cellgs.comprecisepeg.com

Effects of Aromatic or Cyclic Moieties within Linker Scaffolds

To modulate the properties of PROTACs, more rigid structural elements are often incorporated into the linker. nih.gov Aromatic rings, such as phenyl groups, can provide rigidity and planarity. precisepeg.com These aromatic moieties can also participate in non-covalent interactions, like π-π stacking, which can help stabilize the ternary complex. precisepeg.com

Cyclic structures, such as piperazine (B1678402) and piperidine (B6355638) rings, are also frequently used to introduce rigidity and improve physicochemical properties. precisepeg.comacs.org The inclusion of these heterocycles can enhance water solubility and metabolic stability. precisepeg.com For example, replacing linear linkers with saturated nitrogen heterocycles like piperidines and piperazines has been shown to significantly improve the solubility and potency of degraders. semanticscholar.org The pKa of these cyclic amines can be influenced by neighboring chemical groups, which in turn affects their protonation state and solubility. rsc.org The strategic placement of such rigid moieties can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. precisepeg.com

Stereochemical Considerations in Thalidomide-Based Linker Design and Their Functional Implications

The stereochemistry of the thalidomide (B1683933) moiety itself is a critical factor in its interaction with Cereblon. The (S)-enantiomer of thalidomide binds to CRBN with a higher affinity than the (R)-enantiomer. acs.org This stereochemical preference can have significant functional implications for the resulting PROTAC.

Computational Chemistry and Advanced Molecular Modeling of Thalidomide O Amido C3 Nh2 Tfa Based Protac Systems

In Silico Design Principles for Thalidomide-Based PROTAC Linkers

De Novo Design Approaches for Novel Linker Scaffolds

De novo design represents a powerful computational strategy for inventing novel linker structures from the ground up. nih.govarxiv.org Instead of modifying existing linkers, de novo algorithms build new ones, fragment by fragment, tailored to the specific geometric and chemical requirements of the ternary complex. arxiv.org These methods can explore a wide diversity of chemical motifs, moving beyond the commonly used polyethylene (B3416737) glycol (PEG) or simple alkyl chains to generate linkers with optimized properties. nih.govnih.gov For PROTACs based on "Thalidomide-O-amido-C3-NH2 TFA", de novo design can generate linkers that not only bridge the distance to a specific target protein but also establish favorable non-covalent interactions with both CRBN and the target, thereby enhancing ternary complex stability and degradation efficiency. aganitha.ai Techniques leveraging artificial intelligence, such as reinforcement learning, are being developed to generate linker SMILES strings (a line notation for chemical structures) that are optimized for a combination of physicochemical properties and 3D alignment. arxiv.org

Ligand-Based and Structure-Based Design Strategies

Both ligand-based and structure-based approaches are cornerstone strategies in PROTAC design. rsc.orgmdpi.com

Ligand-based design leverages the knowledge gained from existing, active PROTAC molecules. By analyzing the structural features of linkers from known potent degraders, researchers can build pharmacophore models or quantitative structure-activity relationships (QSAR) to guide the design of new linkers. scienceopen.com This approach, however, is limited by the available data and may not be optimal for entirely new target proteins.

Structure-based design , conversely, relies on the three-dimensional atomic coordinates of the target protein and the E3 ligase, ideally in complex with their respective binders. rsc.orgnih.govresearchgate.net This method allows for the computational modeling of the entire ternary complex, providing invaluable insights into protein-protein interactions (PPIs) and the role of the linker in stabilizing this assembly. rsc.orgnih.gov For a "this compound TFA"-based PROTAC, structure-based design would involve using the known crystal structure of CRBN bound to thalidomide (B1683933) to rationally design a linker that connects to the target protein binder while minimizing steric hindrance and maximizing favorable contacts. nih.govnih.gov

Molecular Docking Simulations of this compound TFA within CRBN Binding Pockets

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein. mdpi.comscienceopen.com It is a fundamental tool for visualizing and analyzing the interactions between CRBN and thalidomide derivatives like "this compound TFA". researchgate.netmdpi.com

Prediction of Binding Modes and Intermolecular Interactions

The binding of thalidomide to CRBN is well-characterized. The glutarimide (B196013) ring of thalidomide fits into a hydrophobic pocket formed by three key tryptophan residues (the "tri-trp pocket"). researchgate.netbinasss.sa.cr Docking simulations confirm that this interaction is primarily mediated by the glutarimide moiety, which forms crucial hydrogen bonds with the backbone of CRBN residues. researchgate.netbohrium.com The phthalimide (B116566) portion of thalidomide is more solvent-exposed, making it the ideal point for linker attachment without disrupting the primary binding interactions. nih.govresearchgate.net

Table 1: Predicted Key Intermolecular Interactions of the Thalidomide Moiety with CRBN

Interaction Type Key CRBN Residues Interacting Part of Thalidomide
Hydrogen Bonding His378, Trp380 Glutarimide Ring Carbonyls & Amide
Hydrophobic/π-Stacking Trp380, Trp386, Trp400 Phthalimide & Glutarimide Rings
van der Waals Val388 Glutarimide Ring

Data synthesized from multiple sources describing thalidomide-CRBN interactions. researchgate.netbinasss.sa.crbohrium.comoatext.com

Scoring Functions for Ligand-Protein Affinity Assessment

After a docking program generates potential binding poses, a scoring function is used to estimate the binding affinity for each pose, ranking them to identify the most likely correct one. mdpi.comjst.go.jp Scoring functions are mathematical models that calculate a score representing the strength of the protein-ligand interaction. oup.com They can be classified into three main types:

Force-field-based: These use classical mechanics principles to calculate energies from van der Waals and electrostatic interactions. frontiersin.org

Empirical: These are regression-based models that use weighted terms for different types of interactions like hydrogen bonds, hydrophobic contacts, and rotational entropy loss. jst.go.jp

Knowledge-based: These derive statistical potentials from known protein-ligand complex structures, converting interaction frequencies into binding energies. jst.go.jpfrontiersin.org

In recent years, machine learning (ML) and deep learning (DL) have been employed to develop more accurate scoring functions, trained on large datasets of protein-ligand complexes with known binding affinities. oup.comfrontiersin.orgacs.org These advanced scoring functions can provide more reliable predictions of binding affinity for novel ligands like "this compound TFA". acs.org

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Ternary Complex Stability

While docking provides a static picture, PROTACs are highly flexible molecules, and their function depends on their dynamic behavior. nih.gov Molecular dynamics (MD) simulations provide a dynamic, atomistic view of the ternary complex, simulating its movements and conformational changes over time. nih.govresearchgate.net This is crucial for assessing the stability of the complex and understanding the structural basis of its activity. acs.orgaganitha.ai

MD simulations of a "this compound TFA"-based PROTAC in complex with CRBN and a target protein can reveal the accessible conformational ensemble of the linker and its impact on the relative orientation of the two proteins. nih.govacs.org By analyzing the simulation trajectory, researchers can identify dominant and stable ternary complex conformations, which are essential for efficient ubiquitination. elifesciences.org These simulations provide insights into the cooperativity of the system and the role of the linker in maintaining a productive protein-protein interface. acs.org

Table 2: Common Analyses from Molecular Dynamics Simulations of PROTAC Ternary Complexes

MD Simulation Analysis Description Implication for PROTAC Design
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the complex over time from a reference structure. Assesses the overall stability and convergence of the simulation. Low, stable RMSD suggests a stable complex. researchgate.net
Root Mean Square Fluctuation (RMSF) Calculates the fluctuation of each individual residue or atom around its average position. Identifies flexible regions of the proteins and the linker, highlighting areas of high conformational mobility. researchgate.net
Interaction Energy Analysis Calculates the non-bonded interaction energies (e.g., electrostatic, van der Waals) between the PROTAC, target, and E3 ligase. Quantifies the strength of the interactions holding the ternary complex together.
Free Energy Calculations (e.g., MM/PBSA) Estimates the free energy of binding for the formation of the ternary complex. Provides a more rigorous assessment of complex stability and can help rank different PROTAC designs. oup.com

This table summarizes common computational outputs used to evaluate PROTAC ternary complexes. nih.govoup.comresearchgate.net

Simulation of PROTAC-Target Protein-E3 Ligase Ternary Complex Formation and Dissociation

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications in Linker Design and Optimization

The vast chemical space of possible PROTAC linkers makes a purely experimental "trial-and-error" approach inefficient. explorationpub.com Quantitative Structure-Activity Relationship (QSAR) and Machine Learning (ML) models offer powerful strategies to navigate this complexity and accelerate the design of optimized linkers. researchgate.netarxiv.org

QSAR models aim to build a mathematical relationship between the chemical structure of a PROTAC and its biological activity (e.g., degradation efficiency, DC50). For a series of PROTACs based on the this compound scaffold, descriptors representing linker properties—such as length, number of rotatable bonds, polarity (TPSA), and hydrophobicity (logP)—can be correlated with their degradation performance. chemscene.comchemscene.com This allows for the prediction of activity for new, unsynthesized linker designs.

Machine Learning , a more advanced approach, is revolutionizing PROTAC design. arxiv.org

Predictive Models: Deep learning models can be trained on existing PROTAC datasets to predict degradation activity. arxiv.org These models can learn complex, non-linear relationships from features describing the PROTAC, target protein, and E3 ligase.

Generative Models: AI models, such as those based on reinforcement learning or generative pre-trained transformers (GPT), can design entirely new linkers. researchgate.netmdpi.com These models can be guided by an objective function to generate linkers with specific desired properties (e.g., optimal length, rigidity, and synthetic accessibility), expanding the chemical space beyond simple alkyl or PEG chains. mdpi.com Such models could be used to generate novel linkers to connect the thalidomide moiety to a warhead, potentially improving upon the simple C3 linker.

Virtual Screening and High-Throughput Computational Approaches for PROTAC Optimization

Virtual screening and other high-throughput computational methods provide a means to rapidly evaluate large libraries of potential PROTAC molecules in silico, filtering them down to a manageable number for experimental validation. nih.govscienceopen.com

For a system involving a this compound core, these approaches can be applied in several ways:

Structure-Based Virtual Screening: If a 3D structure of the ternary complex is known or can be reliably modeled, large virtual libraries of different linkers can be docked between the thalidomide and warhead fragments. scienceopen.com The resulting poses are then scored based on their fit and interaction energies to identify linkers that promote a stable ternary complex.

Ligand-Based Virtual Screening: When structural information is limited, a known active PROTAC can be used as a template to search for other molecules with similar 3D shape or chemical features.

High-Throughput MD Simulations: As computational resources grow, it is becoming feasible to run short MD simulations on hundreds or thousands of PROTAC candidates. This allows for a dynamic assessment of ternary complex stability, providing a more reliable filter than static docking scores alone. This approach can help prioritize linkers that maintain productive protein-protein interactions over time.

These high-throughput methods are essential for efficiently exploring the vast combinatorial space created by different warheads, linkers, and E3 ligase ligands, thereby accelerating the discovery of potent and selective degraders. nih.govscienceopen.com

Thalidomide O Amido C3 Nh2 Tfa As a Versatile Chemical Probe in Targeted Protein Degradation Research

Utility in Unraveling Protein Function through Chemically Induced Degradation

The ability to selectively eliminate a specific protein from a cell is a powerful method for determining its function. Thalidomide-O-amido-C3-NH2 TFA is an instrumental tool in this approach, known as chemically induced degradation. By conjugating this E3 ligase-binding moiety to a ligand for a protein of interest (POI), researchers can create a PROTAC that specifically flags the POI for destruction by the cell's own machinery. researchgate.net

This process leverages the ubiquitin-proteasome system (UPS). nih.gov The resulting PROTAC induces the formation of a ternary complex, bringing the target protein into close proximity with the CRBN E3 ligase. ugent.beaacrjournals.org This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. nih.gov The degradation of the protein leads to an observable phenotype, allowing scientists to infer the protein's function within cellular pathways. This "chemical knockout" approach offers advantages over genetic methods like CRISPR or RNAi, as it acts at the protein level and can provide more rapid and temporally controlled protein depletion. The modular nature of PROTACs, enabled by building blocks like this compound TFA, allows for the systematic investigation of various proteins by simply changing the target-binding ligand. researchgate.net

Application in Phenotypic Screening and Target Deconvolution Studies within Chemical Biology

This compound TFA and similar molecules are pivotal in phenotypic screening campaigns designed to discover new therapeutic agents. aacrjournals.orgdigitellinc.com In this strategy, libraries of PROTACs are synthesized by conjugating different target-binding warheads to the CRBN-recruiting linker. aacrjournals.orgresearchgate.net These libraries are then screened across various cell lines to identify compounds that produce a desired phenotype, such as inhibiting cancer cell growth. aacrjournals.orgdigitellinc.com

A key aspect of this approach is the use of control cell lines, such as those where CRBN has been knocked out (CRBN-KO). aacrjournals.orgdigitellinc.com A true PROTAC-mediated effect will be observed in wild-type cells but will be absent in CRBN-KO cells, confirming that the compound's activity is dependent on the intended E3 ligase. aacrjournals.org For example, a viability-based phenotypic screen of a library of thalidomide-conjugated PROTACs identified a potent degrader of MAP3K1, an oncogenic signaling activator. aacrjournals.orgdigitellinc.com This hit selectively inhibited the viability of CRBN-positive cells but not CRBN-negative cells, validating its mechanism of action. aacrjournals.org

This compound also relates to the historical challenge of target deconvolution. The original molecular target of thalidomide (B1683933) itself remained a mystery for decades until affinity-based protein profiling, using thalidomide-immobilized beads, identified CRBN as its primary binding partner. frontiersin.orgnih.gov This discovery was foundational for the entire field of CRBN-based protein degraders. nih.gov

Exploration of "Undruggable" Proteomes via PROTAC Strategies Facilitated by this Linker

A significant portion of the human proteome, estimated to be over 85%, consists of proteins that lack the well-defined binding pockets necessary for inhibition by traditional small-molecule drugs. These targets are often referred to as "undruggable." nih.govnih.govbmglabtech.com PROTAC technology, which is enabled by linkers such as this compound TFA, offers a revolutionary strategy to target these proteins. nih.govresearchgate.net

Unlike conventional inhibitors that rely on high-affinity binding to a functional site, PROTACs operate through an event-driven mechanism. nih.gov They only need to bind to the target protein sufficiently to induce the formation of a stable ternary complex with the E3 ligase. ugent.be This means that even weak or transient binding can be sufficient to trigger potent and sustained degradation of the target. This approach has opened the door to targeting protein classes that were previously intractable, most notably transcription factors, which are central to many diseases but are notoriously difficult to drug. nih.gov By using a CRBN-recruiting moiety like the one in this compound TFA, researchers have successfully developed PROTACs that degrade transcription factors such as IKZF1, IKZF3, and ERG, demonstrating the power of this technology to expand the druggable proteome. nih.govnih.gov

Development of Novel Chemical Tools for Modulating Cellular Pathways

This compound TFA is itself a key chemical tool, serving as a foundational component in the creation of a vast array of new research probes. nih.gov Research groups have developed "PROTAC toolboxes" which include a series of E3 ligase ligands with different linkers and terminal functionalities, such as the C3-amine linker of the title compound. ugent.benih.gov These toolboxes allow for the rapid and straightforward synthesis of PROTACs against virtually any protein for which a ligand is known. nih.gov

By conjugating this CRBN-binding linker to various warheads, scientists can create bespoke molecules designed to modulate specific cellular pathways with high precision. This has broad applications across biomedical research. For instance, creating a PROTAC for a specific kinase can shut down its associated signaling pathway in cancer cells. digitellinc.com Similarly, targeting a protein involved in inflammation can help dissect immunological pathways. The development of a Sirtuin 2 (SIRT2) degrader using a thalidomide-based linker demonstrated the chemical-induced degradation of an important epigenetic regulator. medchemexpress.com This modularity allows researchers to move beyond simple inhibition and instead achieve the complete removal of a protein, providing a powerful tool to study and potentially manipulate cellular processes in health and disease.

Advancing Fundamental Understanding of Ubiquitin-Proteasome System Dynamics

The study of thalidomide and its derivatives has profoundly advanced the fundamental understanding of the ubiquitin-proteasome system (UPS). The discovery that thalidomide functions by redirecting the substrate specificity of the CRBN E3 ligase complex was a landmark finding. nih.govnih.govrug.nl It revealed a novel mechanism of drug action, "molecular glue," where a small molecule induces a protein-protein interaction that does not naturally occur, leading to the ubiquitination and degradation of "neosubstrates." rug.nl

Chemical probes built from this compound TFA are used to further explore the intricacies of this system. By systematically varying the linker length and attachment points on PROTACs, researchers can study how these factors influence the geometry and stability of the ternary complex (E3 ligase-PROTAC-target). explorationpub.com This provides crucial insights into the structural requirements for efficient ubiquitination. Furthermore, these tools help elucidate the roles and regulation of different components of the UPS, such as the interplay between E2-conjugating enzymes and E3 ligases in substrate recognition and the spatial and temporal control of protein degradation within the cell. nih.govnih.govelifesciences.org This research deepens our basic knowledge of protein homeostasis and cellular quality control mechanisms. nih.govfrontiersin.org

Data Tables

Table 1: Chemical Compound Properties

Property Value Source(s)
Compound Name This compound TFA adooq.commedchemexpress.com
Synonyms Cereblon Ligand-Linker Conjugates 16 (TFA); E3 Ligase Ligand-Linker Conjugates 52 (TFA) medchemexpress.com
CAS Number 2022182-58-5 medchemexpress.combroadpharm.com
Molecular Formula C20H21F3N4O8 medchemexpress.com
Molecular Weight 502.40 g/mol medchemexpress.com

| Description | A synthesized E3 ligase ligand-linker conjugate incorporating a Thalidomide-based Cereblon (CRBN) ligand and a C3 amine linker for PROTAC development. | adooq.commedchemexpress.combroadpharm.com |

Table 2: Compound Names Mentioned in this Article

Compound Name Notes
This compound TFA The primary subject of this article.
Lenalidomide (B1683929) An immunomodulatory drug (IMiD) and derivative of thalidomide that also binds CRBN.
Pomalidomide (B1683931) An immunomodulatory drug (IMiD) and derivative of thalidomide that also binds CRBN.
ARV-110 A PROTAC designed to degrade the androgen receptor.
ARV-471 A PROTAC designed to degrade the estrogen receptor.
CC-220 A molecular glue/CELMoD in clinical development.
CC-92480 A molecular glue/CELMoD in clinical development.
CC-90009 A molecular glue/CELMoD that degrades GSPT1.
iVeliparib-AP6 A PROTAC that selectively degrades PARP2.
MZ1 A PROTAC that selectively degrades BRD4 over other BET family proteins.
ARV-825 A PROTAC that degrades BRD2, BRD3, and BRD4.

Future Perspectives and Emerging Research Avenues in the Chemical Biology of Thalidomide O Amido C3 Nh2 Tfa Conjugates

Development of Next-Generation Cereblon Ligand-Linker Conjugates with Enhanced Properties

The thalidomide (B1683933) moiety in Thalidomide-O-amido-C3-NH2 TFA serves as a reliable anchor to the E3 ligase Cereblon. medchemexpress.com However, the quest for "next-generation" PROTACs involves fine-tuning every component to optimize performance. Research is focused on developing new CRBN binders that can overcome the limitations of traditional immunomodulatory imide drugs (IMiDs), such as thalidomide. acs.org These limitations include the potential for hydrolytic instability and the unintended degradation of naturally occurring CRBN substrates, known as neosubstrates. acs.orgtocris.com

Future iterations may see the thalidomide core of the conjugate replaced with novel, more stable, and selective CRBN-binding scaffolds like phenyl glutarimides or anilino glutarimides. acs.org These alternative scaffolds aim to improve chemical stability and reduce off-target effects on neosubstrates such as IKZF1 and IKZF3. acs.orgtocris.com Furthermore, the linker component, represented by the "-O-amido-C3-NH2" portion, is a critical determinant of a PROTAC's efficacy. While simple alkyl chains are common, researchers are exploring more rigid and functionalized linkers, incorporating motifs like piperazines or alkynes. nih.govfrontiersin.org These modifications can pre-organize the PROTAC into a conformation that is more favorable for forming a stable and productive ternary complex between the E3 ligase and the target protein, potentially enhancing degradation efficiency and selectivity. nih.govfrontiersin.org The attachment point of the linker to the CRBN ligand is also crucial, as it can significantly influence both the stability of the molecule and its neosubstrate degradation profile. nih.gov

Integration with Advanced Delivery Systems for Targeted Degradation in Research Models

A significant hurdle for many PROTACs is their challenging physicochemical properties, including large molecular weight and poor water solubility, which can limit bioavailability and cell permeability. nih.govmdpi.com To overcome these obstacles, the integration of PROTACs, synthesized from building blocks like this compound TFA, with advanced delivery systems is a burgeoning area of research. nih.govbiochempeg.comresearchgate.net

These delivery platforms are designed to protect the PROTAC from premature degradation, improve its pharmacokinetic profile, and ensure it reaches the desired tissue or cell type. mdpi.comresearchgate.net Key strategies being investigated include:

Nanoparticle Encapsulation: Loading PROTACs into biodegradable nanoparticles, such as lipid-based nanoparticles or polymeric micelles, can shield the molecule, enhance solubility, and facilitate controlled release at the target site. nih.govmdpi.combohrium.com

Antibody-PROTAC Conjugates: For enhanced targeting, PROTACs can be conjugated to monoclonal antibodies that recognize specific cell surface antigens, for example on cancer cells. biochempeg.com This approach, exemplified by mAb-PROTACs, concentrates the degrader at the site of disease, increasing efficacy while minimizing systemic exposure. biochempeg.com

Pro-PROTACs: This strategy involves chemically modifying the PROTAC to render it inactive until it encounters a specific trigger within the target cell, such as a particular enzyme or a unique microenvironment like hypoxia. bohrium.com This allows for spatiotemporal control over protein degradation. bohrium.com

These advanced delivery systems hold the promise of translating the power of PROTACs from in vitro experiments to effective in vivo research models and, eventually, clinical applications. researchgate.netbohrium.com

Expanding the Scope to Other E3 Ligases and Diverse Classes of Target Proteins

While Cereblon is a workhorse in the PROTAC field, the human genome encodes over 600 different E3 ligases, many of which have tissue-specific expression patterns. nih.govresearchgate.net This presents a vast, largely untapped resource for developing next-generation degraders. nih.gov Harnessing this diversity could lead to PROTACs with improved tissue selectivity and a reduced risk of off-target effects. frontiersin.org

The modular nature of PROTACs, where the E3 ligase ligand, linker, and target-binding warhead are distinct components, is a key advantage. tocris.com The linker scaffold provided by this compound TFA, once detached from its thalidomide head, can be conceptually attached to ligands for other E3 ligases. Significant effort is underway to discover and develop ligands for these alternative ligases. nih.gov

E3 LigaseCommon Ligand TypeStatus
Cereblon (CRBN) Thalidomide derivatives (IMiDs)Widely used, multiple clinical candidates. nih.govfrontiersin.org
von Hippel-Lindau (VHL) Hydroxyproline-based ligandsWidely used, multiple clinical candidates. nih.govfrontiersin.org
Inhibitor of Apoptosis Proteins (IAPs) Bestatin or LCL-161 derivativesPreclinical and clinical exploration. tocris.com
Mouse Double Minute 2 (MDM2) Nutlin derivativesPreclinical development. rsc.orgnih.gov
DCAF Family (e.g., DCAF15, DCAF16) Various small moleculesEarly-stage research and exploration. frontiersin.orgeuropa.eu
Kelch-like ECH-associated protein 1 (KEAP1) Covalent and non-covalent ligandsPreclinical exploration. frontiersin.org
Aryl Hydrocarbon Receptor (AhR) Various small moleculesEarly-stage research. researchgate.net

This table provides an overview of various E3 ligases being explored for PROTAC development.

By expanding the toolbox of available E3 ligases, researchers can tailor PROTACs to degrade a wider array of target proteins and to function optimally in specific disease contexts, such as central nervous system disorders where brain-enriched E3s could be utilized. frontiersin.org

Challenges and Opportunities in Designing Highly Selective and Efficient PROTACs Utilizing this Linker Scaffold

The design of a successful PROTAC is a multifactorial challenge where the linker plays a pivotal role. nih.gov While the this compound TFA provides a straightforward and synthetically accessible linker, its simplicity presents both challenges and opportunities. medchemexpress.comglpbio.cn

A primary challenge is achieving optimal ternary complex formation. The length, rigidity, and attachment points of the linker dictate the spatial orientation of the E3 ligase and the target protein. explorationpub.com A suboptimal linker can lead to steric clashes or an unproductive geometry, failing to induce ubiquitination. explorationpub.com The well-documented "hook effect," where high concentrations of a PROTAC can inhibit degradation by favoring binary complexes over the productive ternary one, is also a consideration that linker design can help mitigate. nih.govnih.gov

However, this challenge also presents an opportunity. The linker is not merely a passive spacer; it can be engineered to form specific, favorable interactions within the ternary complex. nih.gov This can lead to "cooperative" binding, where the stability of the ternary complex is greater than the sum of its parts. Such cooperativity can dramatically enhance degradation potency and, crucially, selectivity. acs.org For instance, by optimizing the linker, it has been possible to achieve selective degradation of one protein family member over others that share a highly similar binding site, a feat that is difficult for traditional inhibitors. nih.gov The relatively short C3 scaffold of the title compound serves as a foundational base upon which more sophisticated and rigid linkers can be built to fine-tune these crucial interactions. frontiersin.org

Synergistic Approaches Combining Chemical Synthesis, Computational Design, and Chemical Biology for Advanced PROTAC Development

The traditional "trial-and-error" approach to PROTAC optimization is time-consuming and resource-intensive. nih.gov The future of advanced PROTAC development lies in a synergistic strategy that integrates multiple scientific disciplines. Building blocks like this compound TFA are the starting point for a more rational design process. broadpharm.com

Chemical Synthesis: Provides the molecular toolkit, enabling the creation of diverse libraries of PROTACs with varied linkers, warheads, and E3 ligase ligands. Modular synthesis using pre-formed building blocks streamlines this process. tocris.com

Computational Design: Advances in computational modeling and artificial intelligence are becoming invaluable for predicting the structure and dynamics of PROTAC-induced ternary complexes. nih.govresearchgate.net These in silico methods can help prioritize which linker lengths and compositions are most likely to be successful, thereby reducing the number of molecules that need to be synthesized and tested. explorationpub.comresearchgate.net

Chemical Biology: Provides the essential experimental validation. Cellular assays, proteomics, and structural biology techniques like crystallography are used to confirm that a designed PROTAC successfully degrades the intended target, to assess its selectivity across the proteome, and to understand the molecular basis of its activity. nih.govnih.gov

By creating a feedback loop where computational predictions guide synthetic efforts and experimental results refine the computational models, researchers can accelerate the development of highly optimized and effective protein degraders for both research and therapeutic applications. researchgate.netnih.gov

Q & A

Q. What is the functional role of Thalidomide-O-amido-C3-NH2 TFA in PROTAC development?

this compound TFA is a synthetic E3 ligase ligand-linker conjugate that binds cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This enables the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. Methodologically, its efficacy can be validated via Western blotting to monitor target protein levels and cellular viability assays to assess functional consequences .

Q. How should this compound TFA be stored to maintain stability?

The compound requires storage at -20°C in a dry, dark environment to prevent hydrolysis or photodegradation. Avoid repeated freeze-thaw cycles by aliquoting into single-use quantities. Prior to use, equilibrate the powder to room temperature for 30–60 minutes to minimize moisture absorption .

Q. What analytical techniques are recommended for confirming the purity of synthesized this compound TFA?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard methods. Purity thresholds ≥95% are typical for experimental use, with deviations necessitating further purification steps (e.g., preparative HPLC) .

Advanced Research Questions

Q. How can researchers optimize linker length in Thalidomide-based PROTACs to enhance degradation efficiency?

Comparative studies between C3 (this compound TFA) and longer linkers (e.g., C4 or PEG-based variants) should include:

  • Synthesis of PROTAC analogs with systematic linker variations.
  • Dose-response assays (e.g., IC₅₀ determination via Western blot or immunofluorescence).
  • Proteasome inhibition controls (e.g., MG132) to confirm degradation mechanisms. Longer linkers may improve ternary complex formation but could reduce cellular permeability, necessitating balance in design .

Q. What strategies mitigate off-target effects when using this compound TFA in PROTAC experiments?

  • Specificity Controls : Use cereblon-knockout cell lines (CRISPR/Cas9) to confirm on-target degradation.
  • Negative Controls : Synthesize linker-only or ligand-deficient conjugates.
  • Transcriptomic Profiling : RNA-seq or proteomics can identify unintended pathways affected by CRBN engagement .

Q. How can assay interference from Staphylococcal protein A (SpA) be minimized when using this compound TFA in ELISA-based studies?

Replace traditional monoclonal antibodies with nanobodies (single-domain antibodies), which lack Fc regions and avoid SpA binding. Validate assay specificity via spike-recovery experiments in relevant matrices (e.g., serum or milk products) .

Q. What orthogonal methods validate contradictory data in PROTAC degradation studies?

  • Surface Plasmon Resonance (SPR) : Confirm ternary complex formation (target protein-PROTAC-E3 ligase).
  • Cellular Thermal Shift Assay (CETSA) : Verify target protein destabilization.
  • Ubiquitination Assays : Detect polyubiquitin chains via immunoprecipitation .

Data Analysis and Experimental Design

Q. How should researchers statistically analyze dose-dependent degradation efficacy?

  • Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values.
  • Apply two-way ANOVA to compare degradation across multiple cell lines or conditions.
  • Include replicates (n ≥ 3) and report mean ± SEM .

Q. What in vitro and in vivo models are optimal for studying this compound TFA-mediated degradation?

  • In Vitro : Use cancer cell lines with endogenous target protein expression (e.g., multiple myeloma MM1.S for CRBN activity).
  • In Vivo : Xenograft models with luciferase-tagged target proteins for real-time degradation monitoring via bioluminescence imaging .

Synthesis and Modification

Q. What synthetic challenges arise when modifying the this compound TFA scaffold?

  • Amide Bond Stability : Avoid prolonged exposure to basic conditions to prevent hydrolysis.
  • TFA Salt Removal : Dialysis or ion-exchange chromatography may be required for salt-sensitive assays.
  • Linker Functionalization : Introduce click chemistry handles (e.g., azide/alkyne) for modular PROTAC assembly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.